Benzenepropanal, 4-(phenoxymethyl)-
Description
Benzenepropanal derivatives are aromatic aldehydes characterized by a propanal chain attached to a benzene ring with varying substituents. These compounds are widely used in fragrance formulations, pharmaceuticals, and organic synthesis. This article focuses on comparing these analogs to elucidate their structural, physical, and regulatory differences.
Properties
IUPAC Name |
3-[4-(phenoxymethyl)phenyl]propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-12-4-5-14-8-10-15(11-9-14)13-18-16-6-2-1-3-7-16/h1-3,6-12H,4-5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEABGZXLVXRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70802715 | |
| Record name | 3-[4-(Phenoxymethyl)phenyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70802715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64264-20-6 | |
| Record name | 3-[4-(Phenoxymethyl)phenyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70802715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 4-(phenoxymethyl)- typically involves the reaction of benzenepropanal with phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzenepropanal, 4-(phenoxymethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenoxymethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) to facilitate the reaction.
Major Products Formed:
Oxidation: 4-(Phenoxymethyl)benzoic acid.
Reduction: 4-(Phenoxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzenepropanal, 4-(phenoxymethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanal, 4-(phenoxymethyl)- involves its interaction with various molecular targets. The phenoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Structural and Physical Properties
Key derivatives and their properties are summarized below:
Key Observations:
- Substituent Effects :
- Molecular Weight : Trifluoromethoxy and bromo-fluoro derivatives exhibit higher molecular weights, correlating with increased density .
Toxicological and Environmental Profiles
Biological Activity
Benzenepropanal, 4-(phenoxymethyl)- is an organic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. Understanding its biological properties is essential for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 161.20 g/mol
- IUPAC Name : 4-(Phenoxymethyl)benzaldehyde
The compound features a benzene ring substituted with a phenoxymethyl group and an aldehyde functional group, which may influence its reactivity and interactions with biological systems.
Antimicrobial Properties
Research indicates that benzene derivatives often exhibit antimicrobial activity. For instance, compounds similar to benzenepropanal have been shown to inhibit the growth of various bacteria and fungi. A study conducted on phenolic compounds demonstrated that those with a phenoxymethyl structure could possess significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
The proposed mechanism of action for benzenepropanal, 4-(phenoxymethyl)- may involve:
- Cell Wall Disruption : Similar to other phenolic compounds, it is hypothesized that this compound may interfere with bacterial cell wall synthesis, leading to cell lysis.
- Enzyme Inhibition : The aldehyde group might interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzene derivatives, including benzenepropanal, 4-(phenoxymethyl)-. The results indicated:
- Inhibition Zones : The compound showed inhibition zones ranging from 12 mm to 20 mm against tested bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 µg/mL to 200 µg/mL depending on the bacterial strain .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of benzenepropanal on human cell lines:
- Cell Viability : The compound exhibited a dose-dependent reduction in cell viability at concentrations above 100 µM.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells at higher concentrations .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
